molecular formula C7H12F2O B13270162 2-Ethyl-4,4-difluoro-2-methylbutanal

2-Ethyl-4,4-difluoro-2-methylbutanal

Cat. No.: B13270162
M. Wt: 150.17 g/mol
InChI Key: ACGWCIGRYSGECR-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-difluoro-2-methylbutanal is an organic compound with the molecular formula C7H12F2O It is a branched-chain aldehyde, characterized by the presence of a terminal carbonyl group (C=O) and two fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,4-difluoro-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with triethyl orthoformate, followed by treatment with methylhydrazine . This method yields the desired aldehyde through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4-difluoro-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Ethyl-4,4-difluoro-2-methylbutanoic acid.

    Reduction: 2-Ethyl-4,4-difluoro-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4,4-difluoro-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4-difluoro-2-methylbutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms contribute to the compound’s reactivity and stability, influencing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanal: A structurally similar aldehyde with a single methyl group instead of the ethyl and difluoro groups.

    2-Methylpropanal: Another branched-chain aldehyde with a similar carbon skeleton but different substituents.

Uniqueness

2-Ethyl-4,4-difluoro-2-methylbutanal is unique due to the presence of two fluorine atoms, which significantly impact its chemical properties and reactivity. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

2-ethyl-4,4-difluoro-2-methylbutanal

InChI

InChI=1S/C7H12F2O/c1-3-7(2,5-10)4-6(8)9/h5-6H,3-4H2,1-2H3

InChI Key

ACGWCIGRYSGECR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(F)F)C=O

Origin of Product

United States

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